molecular formula C20H13ClN2OS B2837128 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 312925-67-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2837128
CAS No.: 312925-67-0
M. Wt: 364.85
InChI Key: VAGUZKFKDMOPSI-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide (CAS 312925-67-0) is a synthetic small molecule with a molecular formula of C20H13ClN2OS and a molecular weight of 364.85 g/mol. This benzothiazole derivative is provided as a high-purity compound for research applications exclusively. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Benzothiazole scaffolds are extensively investigated for their diverse pharmacological profiles. Research on structurally similar N-(benzothiazol-2-yl)benzamide and sulfonamide analogs has demonstrated potent biological activities, including promising antibacterial properties against clinically relevant strains such as Escherichia coli , Proteus species, Staphylococcus aureus , and Pseudomonas aeruginosa . The mechanism of action for related compounds often involves interaction with critical enzymatic pathways or cellular structures; sulfonamide-based analogs, for instance, are known to function as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), effectively disrupting folate biosynthesis in microorganisms . The presence of both the benzothiazole ring and the 4-chlorobenzamide group in a single molecular framework makes this compound a versatile chemical building block. It serves as a crucial intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Researchers value this compound for exploring new chemotherapeutic strategies and developing next-generation agents to address the challenge of antibiotic resistance . Please note: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGUZKFKDMOPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via acylation reactions between 2-aminobenzothiazole derivatives and chlorobenzoyl chlorides. A representative pathway involves:

  • Reaction of 3-chloro-benzoyl chloride with 2-aminobenzothiazole in the presence of potassium thiocyanate to form a thiourea intermediate, followed by dethiocyanation under catalytic conditions (e.g., Co(II) salts) to yield the final amide .

Hydrolysis and Stability

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the amide group generates 4-chlorobenzoic acid and 2-(1,3-benzothiazol-2-yl)aniline .

  • Basic Hydrolysis : Forms a carboxylate salt and releases the benzothiazole-amine derivative.

Metal-Catalyzed Transformations

The compound participates in coordination chemistry due to the benzothiazole’s nitrogen and sulfur donor sites:

  • Complexation with transition metals (e.g., Co(II), Mn(II)) modifies its electronic structure, enabling catalytic applications in organic synthesis .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C , producing volatile chlorinated byproducts and carbonaceous residues. The benzothiazole ring’s thermal stability contributes to its resistance to fragmentation below this threshold .

Table 2: Heterocyclization Reactions

SubstrateConditionsProductYield
α-BromoacetophenoneK₂CO₃, DMF, 80°CThiazolo[3,2-a]pyrimidine72%
4-Nitrobenzoic acidMeSO₃H/SiO₂, 140°C, 2.5 h2-(4-Nitrophenyl)benzothiazole85%

Comparative Reactivity

The 4-chloro substituent on the benzamide moiety influences electronic effects:

  • Electron-withdrawing nature enhances electrophilic substitution reactivity at the benzothiazole ring’s C-5/C-6 positions.

  • Steric hindrance from the phenyl group limits nucleophilic attack at the amide nitrogen.

Mechanistic Insights

  • Dethiocyanation Mechanism : Metal catalysis promotes the elimination of thiocyanate via a radical pathway, forming the stable amide product .

  • Acid-Catalyzed Cyclization : Protonation of the benzothiazole nitrogen facilitates electrophilic aromatic substitution, leading to fused-ring systems .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity
Research indicates that compounds with benzothiazole moieties exhibit substantial antibacterial properties. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to cell death. In vitro studies have demonstrated that this compound can outperform standard antibiotics, making it a candidate for treating antibiotic-resistant infections.

1.2 Anticancer Potential
The compound is also being investigated for its anticancer properties. Similar benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may interact with specific cancer cell signaling pathways, although more research is necessary to confirm these effects .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Studies focus on:

  • Binding Affinity : Assessing how well the compound binds to specific bacterial enzymes or cancer cell receptors can provide insights into its efficacy and mechanism of action.
  • Structural Modifications : Investigating how changes in the compound's structure affect its biological activity can guide the design of more potent derivatives .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains of E. coli, suggesting its potential as a new treatment option.
  • Cancer Cell Line Research : In vitro experiments showed that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives with Varying Benzamide Substituents

A series of N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (Table 1) highlights the impact of substituents on physical properties and synthetic efficiency:

Compound Substituent (R) Yield (%) Melting Point (°C) Key Observations
3q 4-OCH₃ 51 159–162 Higher MP due to polar OCH₃ group
Target Compound 4-Cl 66 148–151 Moderate MP, optimal yield
3s 4-CF₃ 58 138–142 Lower MP, electron-withdrawing CF₃
3t 2-Naphthoyl 52 195–197 Bulkier group increases MP

Key Insights :

  • Electron-withdrawing groups (Cl, CF₃) reduce melting points compared to electron-donating groups (OCH₃), likely due to weaker intermolecular interactions.
  • Synthetic yields vary with substituent reactivity; chloro derivatives achieve higher yields (66%) than methoxy (51%) .

Substituent Effects on Lipophilicity and Bioactivity

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

This analog replaces the chloro group with a butoxy chain, increasing lipophilicity (XLogP3 = 6.1 vs. ~4.5 for chloro) and molecular weight (402.5 g/mol vs. ~368 g/mol for chloro). The bulky butoxy group may enhance membrane permeability but reduce solubility .

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Positional Isomerism and Conformational Effects

N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide

This positional isomer shifts the benzothiazole to the 3-position of the phenyl ring and adds a 2-methyl group. Such changes may sterically hinder target binding or alter pharmacokinetics compared to the 2-benzothiazolyl derivative .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis. This article explores its biological mechanisms, pharmacokinetics, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C20H13ClN2OS
Molar Mass 390.89 g/mol
CAS Number 478050-02-1

Target Enzyme: DprE1

The primary mechanism of action for this compound involves the inhibition of DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. By targeting DprE1, this compound disrupts the formation of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death.

Biochemical Pathways

The inhibition of DprE1 results in a cascade of biochemical effects that compromise the structural integrity of the bacterial cell wall. This disruption is crucial for the compound's potent anti-tubercular activity.

Pharmacokinetics

Benzothiazole derivatives like this compound generally exhibit favorable pharmacokinetic properties. These include:

  • Absorption : High bioavailability due to good solubility.
  • Distribution : Effective penetration into tissues, including those affected by tuberculosis.
  • Metabolism : Metabolized primarily in the liver with potential for active metabolites.
  • Excretion : Primarily excreted via renal pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro studies demonstrate significant activity against both gram-positive and gram-negative bacteria. The compound has shown particularly strong effects against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anti-Tubercular Efficacy :
    • A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against M. tuberculosis.
    • The compound's ability to inhibit DprE1 was confirmed through enzyme assays and molecular docking studies .
  • Antifungal Activity :
    • In addition to antibacterial properties, derivatives of benzothiazole have been assessed for antifungal activity against strains such as Candida albicans, showing promising results comparable to standard antifungal agents like fluconazole .

Q & A

Q. What are the common synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide, and what factors influence reaction yields?

The compound is typically synthesized via Rh-catalyzed C-H amidation of 2-arylbenzo[d]thiazoles, yielding 66% under optimized conditions . Microwave-assisted synthesis and one-pot multicomponent reactions are effective for improving yield and reducing reaction time, with solvent choice (e.g., ethanol or dichloromethane) and temperature control critical to minimizing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation, with 1H^1H and 13C^{13}C NMR providing detailed coupling constants and chemical shifts . X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for resolving crystal structures, particularly for high-resolution or twinned data .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits anti-tubercular activity against multidrug-resistant strains, with IC50_{50} values determined via mycobacterial growth inhibition assays . Comparative studies with analogs (e.g., 4-chloro vs. 4-nitro substituents) suggest enhanced antimicrobial activity in chlorine-substituted derivatives .

Advanced Research Questions

Q. How do structural modifications at the benzamide or benzothiazole moieties affect biological activity?

Substitutions at the benzamide ring (e.g., chlorine at position 4) improve target binding affinity, while nitro or methoxy groups alter electronic properties, impacting enzyme inhibition . Benzothiazole modifications (e.g., methyl or morpholino groups) enhance solubility or pharmacokinetic profiles, as shown in analogs with increased bioavailability .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Discrepancies in IC50_{50} values or binding affinities often arise from assay conditions (e.g., pH, temperature) or cell-line variability. Standardizing protocols (e.g., consistent ATP concentrations in kinase assays) and using orthogonal validation methods (e.g., isothermal titration calorimetry alongside enzyme assays) are recommended .

Q. How can computational methods aid in understanding the compound's interaction with biological targets?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes with enzymes like mycobacterial enoyl-ACP reductase. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. What are the challenges in optimizing this compound's pharmacokinetic properties?

Poor aqueous solubility (common in benzothiazole derivatives) can be addressed via prodrug strategies (e.g., acetylated intermediates) or formulation with cyclodextrins . Metabolic instability due to amide hydrolysis may require introducing electron-withdrawing groups or deuterium substitution at vulnerable sites .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) with positive controls (e.g., isoniazid for anti-tubercular studies) .
  • Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for quantifying dissociation constants (KdK_d) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substitution Patterns : Synthesize derivatives with halogen (Cl, Br), electron-donating (OCH3_3), and bulky (naphthyl) groups at the benzamide ring .
  • Biological Testing : Prioritize analogs with >50% yield and >95% purity. Use hierarchical clustering of bioactivity data to identify critical substituents .

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